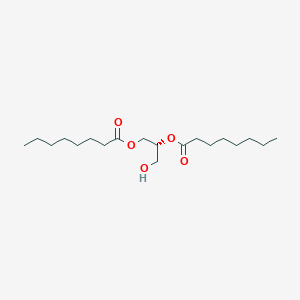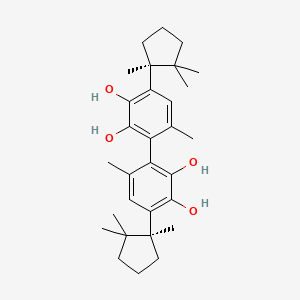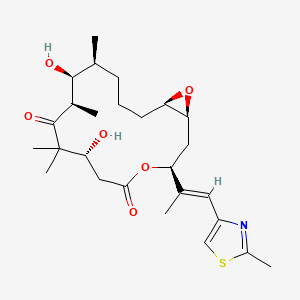
2,3-Dioctanoylglycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dioctanoyl-sn-glycerol is a 2,3-diacyl-sn-glycerol in which both the 2- and 3-acyl groups are specified as octanoyl. It is a 2,3-diacyl-sn-glycerol and a dioctanoylglycerol. It is an enantiomer of a 1,2-dioctanoyl-sn-glycerol.
Wissenschaftliche Forschungsanwendungen
1. Role in Macrophage Activity
2,3-Dioctanoylglycerol is found to stimulate phospholipase A-type cleavage of phosphatidylinositol and release arachidonic acid from macrophage phospholipids, suggesting a role in macrophage-mediated immune responses (Emilsson, Wijkander, & Sundler, 1986).
2. Impact on T Lymphocytes
Research indicates that 2,3-Dioctanoylglycerol affects human peripheral resting T lymphocytes, influencing cell metabolism and interleukin 2 receptor expression. This suggests its importance in immune cell regulation (Asaoka, Oka, Yoshida, & Nishizuka, 1991).
3. Interaction with Protein Kinase C
Studies show that 2,3-Dioctanoylglycerol can activate protein kinase C, an enzyme vital in various cellular processes. This activation has implications for understanding cellular signaling pathways (Strawn et al., 1989).
4. Effect on Insulin Action
In rat adipocytes, 2,3-Dioctanoylglycerol has been shown to modulate insulin receptor function and its bioeffects, highlighting its potential significance in metabolic regulation (Terry, Levy, & Grunberger, 1991).
5. Influence on Neurotransmitter Release
Research suggests that 2,3-Dioctanoylglycerol can stimulate neurotransmitter release in the central nervous system. This finding is crucial for understanding neural communication and possibly neurological disorders (Nelson Davis & Patrick, 1990).
6. Modulation of Cardiac Myocytes
Studies indicate that 2,3-Dioctanoylglycerol can affect the amplitude of contractions in cardiac myocytes, demonstrating its potential impact on heart function and health (Huang et al., 1996).
7. Role in Calcium Channel Regulation
Research has shown that 2,3-Dioctanoylglycerol can influence calcium channels in various cell types, including myometrial cells. This effect is critical for understanding calcium signaling in cells (Kusaka & Sperelakis, 1995).
Eigenschaften
Molekularformel |
C19H36O5 |
|---|---|
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
[(2R)-3-hydroxy-2-octanoyloxypropyl] octanoate |
InChI |
InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3/t17-/m1/s1 |
InChI-Schlüssel |
ZQBULZYTDGUSSK-QGZVFWFLSA-N |
Isomerische SMILES |
CCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCC |
SMILES |
CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC |
Kanonische SMILES |
CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-2,5-anhydro-D-mannose](/img/structure/B1246369.png)
![(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol](/img/structure/B1246370.png)





